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Compound Name: Mps1-IN-1 dihydrochloride

cat. No.: 82508206

Audience: Researchers, scientists, and drug development professionals.

Introduction

Monopolar spindle 1 (Mps1), also known as TTK, is a dual-specificity protein kinase that plays
a critical role in the spindle assembly checkpoint (SAC), a crucial surveillance mechanism that
ensures the proper segregation of chromosomes during mitosis[1][2][3]. Mps1 functions at the
apex of the SAC signaling cascade, where it is essential for the recruitment of other checkpoint
proteins to unattached kinetochores[4][5]. Overexpression of Mps1l is observed in various
cancers, making it an attractive therapeutic target[3][6]. Mps1-IN-1 is an ATP-competitive small
molecule inhibitor of Mps1 kinase activity. This document provides detailed information on its
biochemical activity and protocols for its use in kinase assays.

Mps1 Signaling Pathway

Mps1 kinase activity is fundamental for initiating the spindle assembly checkpoint. In response
to kinetochores that are not correctly attached to the mitotic spindle, Mpsl1 is activated and
phosphorylates the kinetochore scaffold protein Knll (also known as Spc105) on its MELT
repeats[4]. This phosphorylation event creates docking sites for the Bub3-Bubl complex. The
recruitment of Bubl, in turn, facilitates the binding of Mad1l, which is also a substrate of Mps1.
This cascade leads to the conformational change of Mad2 and the assembly of the Mitotic
Checkpoint Complex (MCC), which inhibits the Anaphase-Promoting Complex/Cyclosome
(APC/C), thereby delaying the onset of anaphase until all chromosomes are properly
attached[4].
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Caption: Mps1 signaling pathway at the unattached kinetochore.

Quantitative Data for Mps1-IN-1

Mps1-IN-1 is a pyrrolopyridine-based ATP-competitive inhibitor of Mps1. Its inhibitory activity

has been characterized in various in vitro assays. While it is a potent Mps1 inhibitor, it also

exhibits activity against other kinases, particularly ALK and LTK, which should be considered

when interpreting cellular data.

Off-

Compoun Assay . Referenc
Target IC50 (nM)  Ki (nM) Targets
d Type . e(s)
(Ki, nM)
ALK (21),
LTK (29),
In vitro ERK2
Mps1-IN-1 Mps1 Kinase 367 27 (900), (11071181
Assay PYK2
(280), FAK
(440)

Experimental Protocols
Protocol 1: In Vitro Mps1 Kinase Assay for IC50

Determination

This protocol is based on a time-resolved fluorescence resonance energy transfer (TR-FRET)

assay, such as the Lanthascreen™ technology, to measure the phosphorylation of a substrate
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by Mpsl1.

Materials:

e Recombinant Mps1 kinase

e Mpsl-IN-1 (or other test inhibitor)

e Fluorescently labeled substrate (e.g., AF-647 E4Y)
o ATP (Adenosine triphosphate)

» Kinase Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCI2, 1 mM EGTA, 0.01% Brij-35, 2
mM DTT)

o Detection Reagent (e.g., Lanthanide-labeled antibody specific for the phosphorylated
substrate)

o 384-well, low-volume, white plates
o Plate reader capable of TR-FRET measurements
Procedure:

e Compound Dilution: Prepare a serial dilution of Mps1-IN-1 in DMSO. A typical starting
concentration is 10 mM. Then, create a 10-point, 3-fold serial dilution in the kinase buffer.
The final DMSO concentration in the assay should not exceed 1%.

» Reaction Mixture Preparation: Prepare a master mix containing the Mps1 kinase and the
fluorescently labeled substrate in the kinase buffer. The final concentrations used in the
original characterization were approximately 40 nM Mps1 and 200 nM substrate[1][5].

o Assay Plate Setup:

o Add 2.5 pL of the diluted Mps1-IN-1 or DMSO (for positive and negative controls) to the
wells of the 384-well plate.

o Add 5 pL of the Mps1/substrate master mix to each well.
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o Mix gently and incubate for 15 minutes at room temperature.

Initiate Kinase Reaction:

o Prepare an ATP solution in the kinase buffer.

o Add 2.5 L of the ATP solution to each well to initiate the reaction. The final ATP
concentration should be at or near the Km for ATP (e.g., 1 pM)[1][5].

o For the "0% inhibition" control, add kinase buffer without ATP.
Incubation: Incubate the plate at 30°C for 45-60 minutes[9].
Stop Reaction and Detection:

o Add 10 pL of the detection reagent (e.g., EDTA to stop the reaction, mixed with the
terbium-labeled anti-phospho-substrate antibody) to each well.

o Incubate for 60 minutes at room temperature to allow for antibody binding.

Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, measuring the
emission at two wavelengths (e.g., 665 nm for the acceptor and 615 nm for the donor).

Data Analysis:

[¢]

Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission).

o

Normalize the data using the positive (DMSO only) and negative (no ATP) controls.

[e]

Plot the normalized percent inhibition against the logarithm of the inhibitor concentration.

o

Fit the data to a four-parameter logistic equation to determine the IC50 value.
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Caption: Workflow for IC50 determination of Mps1-IN-1.
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Concluding Remarks

Mps1-IN-1 is a valuable chemical probe for studying the cellular functions of Mps1 kinase. With
a biochemical IC50 of 367 nM, it is a moderately potent inhibitor[1]. However, researchers
should remain aware of its off-target activities, especially on ALK and LTK, and consider using
it in conjunction with other Mps1 inhibitors or genetic controls to validate findings[7]. The
provided protocols offer a robust framework for quantifying its inhibitory effects in a biochemical
setting.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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